molecular formula C2H4O B1595053 Oxirane-d4 CAS No. 6552-57-4

Oxirane-d4

Cat. No. B1595053
CAS RN: 6552-57-4
M. Wt: 48.08 g/mol
InChI Key: IAYPIBMASNFSPL-LNLMKGTHSA-N
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Description

Oxirane-d4, also known as Deuterated ethylene oxide, has the molecular formula C2D4O and a molecular weight of 48.0772 . It is a non-standard isotope .


Synthesis Analysis

The synthesis of Oxirane-d4 involves various processes. One study discusses the kinetics and mechanism of the ring-opening reaction of oxirane by carboxylic acid initiated by a tertiary amine . The reaction between oxirane and the CN radical has also been considered as a feasible formation mechanism of species having the C3H3NO molecular formula .


Molecular Structure Analysis

The molecular structure of Oxirane-d4 is represented by the formula C2D4O . Its average mass is 48.077 Da and its mono isotopic mass is 48.051323 Da .


Chemical Reactions Analysis

The amine-catalyzed reaction of oxiranes with carboxylic acids has been studied both experimentally and theoretically . The reaction is a series of parallel consecutive stages: (1) quaternization of tertiary amine by activated oxirane; (2) carboxylate anion participation in ring-opening of both nonactivated and activated oxirane .


Physical And Chemical Properties Analysis

Oxirane-d4 has a density of 1.0±0.1 g/cm3, a boiling point of 10.7±0.0 °C at 760 mmHg, and a vapour pressure of 1255.4±0.0 mmHg at 25°C . Its enthalpy of vaporization is 25.5±0.0 kJ/mol and it has a flash point of -49.0±15.3 °C . The index of refraction is 1.404 and its molar refractivity is 10.8±0.3 cm3 .

Scientific Research Applications

1. Identification in Mutagenic Metabolites

Oxirane derivatives, specifically (1-Chloroethenyl)oxirane, have been identified as major mutagenic metabolites. They react with nucleosides and DNA, forming various adducts. These adducts have been isolated and characterized, providing insight into the mutagenic mechanisms of certain chemicals (Munter et al., 2002).

2. Alkylating Potential Studies

Oxiranes, being small and highly strained heterocycles, are key subjects in the study of alkylating agents. Research has been conducted to understand their genotoxic capacity and modes of action, which are different from other epoxides and β-lactones (Gómez-Bombarelli et al., 2010).

3. Kinetics of Epoxidation Reactions

Studies have focused on the kinetics of epoxidation reactions involving oxiranes. These reactions are significant in the formation of epoxidized compounds, such as RBD palm olein, contributing to the understanding of reaction mechanisms and catalyst efficiency (Ifa et al., 2018).

4. Genetic Effects in Mammalian Cells

Research has also delved into the genetic impact of oxiranes. Studies have shown that certain oxiranes can cause gene mutations and micronuclei formation in mammalian cells, which can be linked to their reactivity and potential adverse biological effects (Schweikl et al., 2004).

5. Thermochemistry and Kinetic Analysis

Oxiranes' thermochemical properties and kinetic parameters have been studied, particularly focusing on their role in organic synthesis and as initial products in oxidation reactions of alkyl radicals. This research contributes to the understanding of reaction pathways and product formation at various temperatures (Wang & Bozzelli, 2016).

6. Polymerization Applications

The enzymatic ring-opening polymerization of oxiranes has been explored for producing polyesters and polyethers. This area of study is significant for the development of new materials and polymers with specific properties (Soeda et al., 2002).

7. Theoretical Studies in Chemical Reactions

Oxiranes have been the subject of theoretical studies, such as their catalytic hydrogenation. These studies have proposed mechanisms and chemical parameter variations throughout the processes, offering a deeper understanding of chemical reactions involving oxiranes (Kuevi et al., 2012).

Safety And Hazards

Based on the available safety data sheet, Oxirane-d4 does not require a hazard warning label in accordance with GHS criteria . No particular hazards are known .

Future Directions

The escalating identification of new complex molecules in the interstellar medium claims for potential formation routes of such species . In this regard, the reaction between oxirane and the CN radical is considered as a feasible formation mechanism of species having the C3H3NO molecular formula . This suggests that future research could focus on exploring this reaction further.

properties

IUPAC Name

2,2,3,3-tetradeuteriooxirane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H4O/c1-2-3-1/h1-2H2/i1D2,2D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAYPIBMASNFSPL-LNLMKGTHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1(C(O1)([2H])[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60984115
Record name (~2~H_4_)Oxirane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60984115
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

48.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Oxirane-d4

CAS RN

6552-57-4
Record name Oxirane-d4
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006552574
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (~2~H_4_)Oxirane
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6552-57-4
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Synthesis routes and methods I

Procedure details

In a reactor equipped with a stirring rod and a thermometer were placed 754 parts of water, 13 parts of a sodium salt of sulfuric acid ester of ethylene oxide adduct of methacrylic acid ELEMINOL RS-30 (trade name, available from Sanyo Chemical Industries, Ltd.,), 83 parts of styrene, 83 parts of methacrylic acid, 110 parts of butyl acrylate and 1 part of ammonium persulfate, and the mixture was stirred at 400 rpm for 15 minutes to yield a white emulsion. The emulsion was heated to an inner temperature of 75° C., followed by reaction for 5 hours. The reaction mixture was further treated with 30 parts of a 1% aqueous solution of ammonium persulfate, was aged at 75° C. for 5 hours and thereby yielded an aqueous dispersion [Polymer Fine Particle Dispersion 1] of a vinyl resin (a copolymer of styrene-methacrylic acid-butyl acrylate-sodium salt of sulfuric acid ester of ethylene oxide adduct of methacrylic acid). Fine Particle Dispersion 1 had a volume-average particle diameter of 0.10 μm as determined with a laser diffraction-scattering size distribution analyzer LA-920 (trade name, available from Horiba, Ltd.). Part of Fine Particle Dispersion 1 was dried to isolate a resin component. The resin component had a Tg of 57° C.
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Synthesis routes and methods II

Procedure details

The polyurethane polymer of Example 2 is prepared from a mixture of the ingredients in the amounts listed in Table 1, wherein Polyol A, Isocyanate A, and Catalyst A are as identified in Example 1. Surfactant A is an organosilane surfactant degassing agent commercially available form Union Carbide Corp. under the trade designation L-5304. Isocyanate B is a mixture of methylene diphenyldiisocyanate with tripropylene glycol and dipropylene glycol, having an average molecular weight of 364, commercially available from The Dow Chemical Company under the trade designation Isonate 181. Polyol B is a polyether triol of 2600 molecular weight formed from a heterofeed mixture of 50 weight percent ethylene oxide and 50 weight percent propylene oxide commercially available from The Dow Chemical Company under the trade designation Polyglycol 15-200. Polyol C is a 400 molecular weight polyether having about 100 weight percent oxyethylene groups and a nominal functionality of 2. The mixture is vacuum degassed for 2 minutes. Then, Isocyanate A is mixed into the mixture to form an admixture which is degassed for and additional 2 minutes. The admixture is poured into a open steel mold which is maintained at a temperature of 50° C. for a period of 8 hours, after which it is placed in an oven at 180° F. for a period of 24 hours.
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Synthesis routes and methods III

Procedure details

The organic polyisocyanate H (NCO content=28.1%) in the form of a prepolymer was prepared in a manner similar to that in the preparation of the organic polyisocyanate B, except that 16.0 parts of an isocyanate-modifying polyether polyol (functionality of the starting material=3; hydroxyl equivalent=1700; and EO content=95%) was reacted with polymethylene polyphenylisocyanate, which isocyanate-modifying polyether polyol was obtained by addition polymerization of propylene oxide and ethylene oxide as alkylene oxide to glycerin as a starting material. The thus obtained organic polyisocyanate H was deposited after it was left at the room temperature for two hours, so that this organic polyisocyanate H could not be used for forming the soft polyurethane foam described below.
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Synthesis routes and methods IV

Procedure details

As a compound having at least one addition polymerizable ethylenically unsaturated group and a boiling point of 100° C. or more under normal pressure, there can be exemplified a monofunctional acrylate and methacrylate such as polyethylene glycol mono(meth)acrylate, polypropylene glycol mono(meth)acrylate, and phenoxyethyl(meth)acrylate; compounds obtained by the addition of ethylene oxide or propylene oxide to polyfunctional alcohol such as polyethylene glycol di(meth)acrylate, trimethylolethane tri(meth)acrylate, neopentyl glycol di(meth)acrylate, pentaerythritol tri(meth)acrylate, pentaerythritol tetra(meth)acrylate, dipentaerythritol hexa(meth)acrylate, hexanediol (meth)acrylate, trimethylolpropane, tri(acryloyloxypropyl) ether, tri(acryloyloxyethyl)isocyanurate, glycerin, and trimethylolethane, and then having (meth)acrylated; urethane acrylates as disclosed in JP-B-48-41708, JP-B-50-6034, and JP-A-51-37193; polyester acrylates as disclosed in JP-A-48-64183, JP-B-49-43191, and JP-B-52-30490; and polyfunctional acrylates and methacrylates such as epoxy acrylates which are reaction products of epoxy resins and (meth)acrylic acids. Further, photocurable monomers and oligomers described in Nihon Setchaku Kyokai Shi (Bulletin of Japan Adhesion Association), Vol. 20, No. 7, pp. 300 to 308 can also be used.
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polyethylene glycol mono(meth)acrylate
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polypropylene glycol mono(meth)acrylate
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Synthesis routes and methods V

Procedure details

First, 683 parts of water, 11 parts of sodium salt of sulfuric acid ester of ethylene oxide adduct of methacrylic acid (Eleminol RS-30 by Sanyo Chemical Industries, Ltd.), 83 parts of styrene, 83 parts of methacrylic acid, 110 parts of butyl acrylate, and 1 part of ammonium persulfate were put in a reaction vessel equipped with a stirrer and a thermometer, and stirred at 400 rpm for 15 minutes to obtain a white emulsion. The emulsion was heated to a temperature within the system of 75° C. and reacted for 5 hours. Next, 30 parts of 1% water solution of ammonium persulfate was added and matured at 75° C. for 5 hours to obtain an aqueous dispersion liquid of vinyl resin particles (a copolymer of styrene-methacrylic acid-butyl acrylate-sodium salt of sulfuric acid ester of ethylene oxide adduct of methacrylic acid). This was defined as [Fine Particle Dispersion Liquid 1].
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Oxirane-d4
Reactant of Route 2
Oxirane-d4
Reactant of Route 3
Oxirane-d4
Reactant of Route 4
Oxirane-d4
Reactant of Route 5
Oxirane-d4
Reactant of Route 6
Oxirane-d4

Citations

For This Compound
27
Citations
R Dutler, A Rauk - Journal of the American Chemical Society, 1989 - ACS Publications
An ab initio implementation of the vibronic coupling theory of Ñafie and Freedman is described and applied to the computationof vibrational circular dichroism (VCD) intensities of (S)-2-…
Number of citations: 60 pubs.acs.org
BJ Van der Veken, SN Delanoye, B Michielsen… - Journal of Molecular …, 2010 - Elsevier
The infrared spectra of solutions of pentafluoroethane, CHF 2 CF 3 , and dimethyl ether-d 6 , acetone-d 6 , or oxirane-d 4 dissolved in liquid krypton were investigated, at temperatures …
Number of citations: 19 www.sciencedirect.com
JE Bertie, SM Jacobs - The Journal of Chemical Physics, 1978 - pubs.aip.org
… published the mid-infrared spectra of crystalline oxirane and oxirane-d4 at 90 OK, the … partial midinfrared spectra of condensed solid oxirane, oxirane-d4, and 16 mol % solutions of one …
Number of citations: 24 pubs.aip.org
A Rauk - New developments in molecular chirality, 1991 - Springer
… The ab initio force field obtained analytically at the experimental geometry of Hirose [53] was scaled against experimental frequencies of oxirane and oxirane-d4• Atomic polar and axial …
Number of citations: 10 link.springer.com
A Rauk - New Developments in Molecular Chirality, 2012 - books.google.com
… The ab initio force field obtained analytically at the experimental geometry of Hirose [53] was scaled against experimental frequencies of oxirane and oxirane–d4. Atomic polar and axial …
Number of citations: 0 books.google.com
WA Herrebout, BJ van der Veken - Physics and Chemistry at Low …, 2019 - books.google.com
… bases dimethylether–d6 (DME–d6), acetone–d6 (AC–d6) and oxirane–d4 (OX–d4) 47–50 are summarized in Table 1. The spectral data leading to the results for AC–d6 are shown in …
Number of citations: 1 books.google.com
Y Yang, WJ Zhang, SX Pei, J Shao, W Huang… - Science in China Series …, 2007 - Springer
… Blue shifting hydrogen bonding in the complexes of chlorofluoro haloforms with acetone-d6 and oxirane-d4. J Am Chem Soc, 2002, 124: 11854-11855 6 Hobza P, Havlas Z. The …
Number of citations: 17 link.springer.com
JE Grob, J Nunez, MA Dechantsreiter… - The Journal of Organic …, 2011 - ACS Publications
The efficient preparation of heterocycles with a range of substitutions ortho to heteroatoms remains as a challenge in organic synthesis, particularly relevant to the construction of …
Number of citations: 67 pubs.acs.org
P Banerjee, T Chakraborty - International Reviews in Physical …, 2018 - Taylor & Francis
The review presents a critical analysis of the data obtained from vibrational spectroscopic studies on a narrow selection of weak hydrogen-bonded binary molecular complexes for …
Number of citations: 27 www.tandfonline.com
I Bhattacharya, J Sadhukhan, S Biswas… - The Journal of …, 2020 - ACS Publications
Mid-infrared spectra for C–D···O hydrogen (H)-bonded binary complexes of CDCl 3 with acetone (AC), cyclohexanone (CHN), diethyl ether (DEE), and tetrahydrofuran (THF) have been …
Number of citations: 4 pubs.acs.org

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